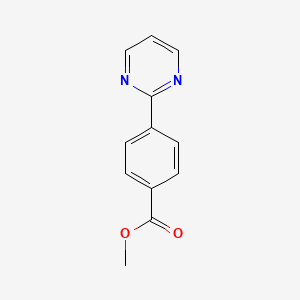

Methyl 4-(pyrimidin-2-yl)benzoate

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 4-pyrimidin-2-ylbenzoate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-9(4-6-10)11-13-7-2-8-14-11/h2-8H,1H3 |

InChI Key |

HDRJTHSMTQGIKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrimidin-2-yl)benzoate typically involves the reaction of 4-(pyrimidin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-(pyrimidin-2-yl)benzoic acid+methanolH2SO4Methyl 4-(pyrimidin-2-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(pyrimidin-2-yl)benzoic acid, while reduction may produce 4-(pyrimidin-2-yl)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(pyrimidin-2-yl)benzoate serves primarily as an intermediate in the synthesis of potent tyrosine kinase inhibitors such as nilotinib and imatinib. These inhibitors are crucial in the treatment of chronic myelogenous leukemia (CML) and other malignancies associated with abnormal tyrosine kinase activity.

Synthesis of Tyrosine Kinase Inhibitors

- Nilotinib (AMN107) : this compound is utilized in the preparation of nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The synthesis involves several steps where this compound acts as a key building block, facilitating the formation of the active pharmaceutical ingredient through various reactions including Suzuki coupling and amination processes .

- Imatinib (Gleevec) : Similarly, this compound is also involved in synthesizing imatinib, which is widely used for treating CML and gastrointestinal stromal tumors (GIST). The synthetic pathways often include the use of this compound as an essential precursor for creating complex molecular structures needed for effective inhibition of tyrosine kinases .

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that make it suitable for various synthetic applications:

- Reactivity : The presence of both ester and pyrimidine functionalities allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are pivotal in constructing complex molecules required in drug development .

- Solubility : Its solubility characteristics facilitate its use in different solvents during synthesis, enhancing reaction efficiency and product yield.

Synthesis Pathways

A detailed examination of synthetic methodologies reveals several approaches to utilizing this compound:

Clinical Relevance

The clinical relevance of nilotinib and imatinib emphasizes the importance of this compound in therapeutic contexts:

Mechanism of Action

The mechanism of action of Methyl 4-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine/Benzene Core

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Biological Activity: this compound derivatives, such as Q2/24 (a cyclopenta[d]pyrimidinone analog), demonstrate Ki values < 100 nM against MMPs, outperforming earlier scaffolds .

- Synthetic Yields: Piperazine-linked quinoline derivatives (e.g., C1–C7 in ) show yields ranging from 54–70%, influenced by steric and electronic effects of substituents like bromo or trifluoromethyl groups.

Heterocyclic Replacements and Linker Modifications

Table 2: Heterocycle and Linker Comparisons

Key Observations :

- Quinoline vs. Pyrimidine: Quinoline derivatives (e.g., C1–C7) exhibit broader π-conjugation, enhancing interactions with hydrophobic enzyme pockets, whereas pyrimidine-based compounds offer modular substitution for selectivity .

- Linker Flexibility: Piperazine linkers (as in ) improve solubility and conformational flexibility, critical for target binding. In contrast, rigid phenethylamino linkers (e.g., I-6230 in ) may restrict rotational freedom, affecting potency.

Crystallographic and Spectroscopic Insights

- This compound forms N–H···N hydrogen-bonded dimers (R₂²(8) motif), stabilizing its crystal lattice . In contrast, its 5-chloro analog () exhibits additional C–Cl···O interactions , altering packing efficiency.

- ¹H NMR Shifts : The methyl ester group in this compound resonates at δ 3.87 ppm , while ethyl esters (e.g., I-6230 in ) show upfield shifts (~δ 1.2–1.4 ppm for CH₃ groups) due to increased electron density .

Biological Activity

Methyl 4-(pyrimidin-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H11N3O2

- IUPAC Name : this compound

The compound features a benzoate group attached to a pyrimidine ring, which contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrimidine moiety can bind to active sites on enzymes, potentially inhibiting their function or altering cellular signaling pathways. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in key metabolic pathways.

- Antimicrobial Activity : Studies have suggested that it exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary research indicates that it may have cytotoxic effects on cancer cells.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Another area of investigation is the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 20.0 |

These results indicate that this compound may induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound in combination with other antibiotics. The combination showed enhanced activity against resistant strains of bacteria, suggesting that this compound could be used synergistically with existing antibiotics to combat resistance .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers administered this compound to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.